N'-(3-chloro-4-methylphenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]ethanediamide
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Overview
Description
N'-(3-chloro-4-methylphenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]ethanediamide is a synthetic organic compound It is characterized by the presence of a chlorinated phenyl group, a dimethylfuran moiety, and an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3-chloro-4-methylphenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]ethanediamide typically involves the following steps:
Formation of the oxalamide linkage: This can be achieved by reacting oxalyl chloride with an amine derivative, such as 3-chloro-4-methylaniline, under anhydrous conditions.
Introduction of the furan moiety: The intermediate product is then reacted with 2,5-dimethylfuran-3-ylmethylamine in the presence of a suitable base, such as triethylamine, to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N'-(3-chloro-4-methylphenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The chlorinated phenyl group can be reduced to form the corresponding aniline derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of furanones or other oxygenated derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N'-(3-chloro-4-methylphenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N'-(3-chloro-4-methylphenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]ethanediamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological context and the specific target molecules.
Comparison with Similar Compounds
Similar Compounds
N1-(3-chloro-4-methylphenyl)-N2-(phenylmethyl)oxalamide: Similar structure but with a phenylmethyl group instead of a dimethylfuran moiety.
N1-(3-chloro-4-methylphenyl)-N2-(2,5-dimethylphenyl)oxalamide: Similar structure but with a dimethylphenyl group instead of a dimethylfuran moiety.
Uniqueness
N'-(3-chloro-4-methylphenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]ethanediamide is unique due to the presence of the dimethylfuran moiety, which can impart specific chemical and physical properties
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-9-4-5-13(7-14(9)17)19-16(21)15(20)18-8-12-6-10(2)22-11(12)3/h4-7H,8H2,1-3H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPJUWXWSOXNGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=C(OC(=C2)C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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